2-Iodothieno[2,3-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4INS |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
2-iodothieno[2,3-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4H |
InChI Key |
UYHYAJKSRXQZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=C(S2)I |
Origin of Product |
United States |
Reactivity and Functionalization of 2 Iodothieno 2,3 C Pyridine
Intrinsic Reactivity of the Thieno[2,3-c]pyridine (B153571) Core
The thieno[2,3-c]pyridine scaffold is an aromatic heterocycle composed of a thiophene (B33073) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape that influences its reactivity. The thiophene ring is generally electron-rich and prone to electrophilic attack, whereas the pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In the thieno[2,3-c]pyridine system, the reaction's outcome is governed by the competing directing effects of the sulfur-containing thiophene ring and the nitrogen-containing pyridine ring.
The pyridine ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom wikipedia.org. Consequently, SEAr reactions preferentially occur on the more electron-rich thiophene portion of the molecule. Within the thiophene ring, electrophilic attack is favored at the α-carbon positions (C-2 and C-5 in thiophene). In the fused thieno[2,3-c]pyridine system, the C-3 position is alpha to the sulfur atom and is the most activated site for electrophilic substitution. Theoretical studies on related thieno-heterocycles confirm that the α-carbon atom is preferred for electrophilic attack both kinetically and thermodynamically researchgate.net.
The presence of an iodine atom at the C-2 position significantly modifies the reactivity of the ring towards electrophiles. Halogens, including iodine, exhibit a dual electronic effect:
Inductive Effect (-I): As an electronegative element, iodine withdraws electron density from the aromatic ring through the sigma bond, which deactivates the ring system towards electrophilic attack, making the reaction slower compared to the unsubstituted parent compound.
Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be donated to the aromatic π-system. This effect directs incoming electrophiles to the ortho and para positions.
| C-7 | Deactivated (Pyridine ring) | Minimal | Unfavorable |
Nucleophilic aromatic substitution (SNAr) is characteristic of electron-poor aromatic rings containing a good leaving group. The thieno[2,3-c]pyridine system is primed for such reactions due to the electron-deficient nature of the pyridine ring.
The pyridine nitrogen atom is highly electronegative and withdraws electron density from the ring, particularly from the ortho (C-2, C-6) and para (C-4) positions stackexchange.comechemi.com. This electron deficiency makes these positions susceptible to attack by nucleophiles. The key to the SNAr mechanism is the stability of the anionic intermediate, known as a Meisenheimer complex. When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization for the intermediate stackexchange.comechemi.com.
In 2-Iodothieno[2,3-c]pyridine, two factors facilitate SNAr at the C-2 position:
Electronic Activation: The C-2 position is ortho to the ring nitrogen, making it electronically activated for nucleophilic attack.
Leaving Group: The iodide substituent is an excellent leaving group, which is a critical requirement for the SNAr mechanism.
Both the C-2 and C-4 positions of the thieno[2,3-c]pyridine core are activated towards nucleophilic attack by the pyridine nitrogen.
C-2 Position: This position is directly analogous to the ortho position in pyridine. In this compound, it bears the iodide leaving group, making it the primary site for SNAr reactions. Nucleophilic attack here forms a stabilized Meisenheimer complex.
C-4 Position: This position is analogous to the para position in pyridine and is also strongly activated. Nucleophilic substitution at C-4 is generally favorable in pyridines, sometimes occurring faster than at the C-2 position depending on the specific nucleophile and reaction conditions baranlab.org. However, in the absence of a suitable leaving group at C-4, substitution will not occur via the standard SNAr pathway.
For this compound, SNAr reactions will overwhelmingly occur at the C-2 position, leading to the displacement of the iodide by a variety of nucleophiles.
| C-4 | High (para position) | No | Unfavorable (without a leaving group) |
Reactions at the Pyridine Nitrogen Atom (N-Alkylation, N-Oxidation, Complexation)
The lone pair of electrons on the pyridine nitrogen atom of this compound imparts basic and nucleophilic properties, allowing for reactions typical of tertiary amines and pyridine-containing heterocycles.
N-Alkylation: The nitrogen atom can be alkylated by reacting this compound with various alkylating agents, such as alkyl halides. This reaction leads to the formation of quaternary thienopyridinium salts. The process is analogous to the N-alkylation of other pyridine derivatives, where the nitrogen acts as a nucleophile. Studies on related bis(imino)pyridine systems have shown that reactions with organometallic reagents like those of lithium, magnesium, and zinc can also result in N-alkylation. The choice of reagents and reaction conditions is crucial to ensure high selectivity and yield, as seen in protocols developed for other pyridone systems. For example, the reaction of 2-pyridone with alkyl halides in the presence of tetraalkylammonium fluoride (B91410) can produce N-alkyl-2-pyridone with high yield.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperbenzoic acid, m-CPBA), or hydrogen peroxide in acetic acid. The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties compared to the parent molecule. The N-oxide functional group can activate the pyridine ring for further functionalization, particularly at the positions alpha and gamma to the nitrogen atom. First reported by Jakob Meisenheimer, the oxidation of pyridine is a fundamental reaction for this class of heterocycles.
Complexation: As a Lewis base, the pyridine nitrogen of this compound can coordinate to a variety of transition metal centers. This property allows it to act as a ligand in the formation of coordination complexes. The interaction involves the donation of the nitrogen's lone pair of electrons to a vacant orbital of the metal ion. A wide range of transition metals, including nickel (II), palladium (II), platinum (II), copper (I), and silver (I), are known to form stable complexes with pyridine-based ligands. The resulting metal complexes have potential applications in catalysis and materials science.
Transformations Involving the Iodine Substituent
The carbon-iodine bond at the 2-position of the thieno[2,3-c]pyridine ring is the most reactive site for transformations aimed at building molecular complexity. The iodine atom serves as an excellent leaving group in numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly in the synthesis of biaryl compounds. This palladium-catalyzed reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position.
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the iodide. This step requires the presence of a base.
Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst.
While highly effective, the coupling of nitrogen-containing heterocycles can present challenges, as the basic nitrogen can coordinate to the palladium catalyst and inhibit its activity. However, the development of specialized ligands, such as bulky, electron-rich phosphines, has led to highly active catalyst systems that can efficiently couple a broad range of heteroaryl halides.
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Typical Yield Range |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | High |
| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good to Excellent |
| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | High |
The Stille coupling is another versatile palladium-catalyzed reaction for C-C bond formation, which pairs an organic halide with an organotin compound (organostannane). A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups. The reaction generally proceeds under mild conditions.
The mechanism is similar to the Suzuki coupling and involves oxidative addition, transmetalation, and reductive elimination. In the case of this compound, it can be coupled with various organostannanes (R-SnBu₃) to introduce diverse substituents at the 2-position. The main drawback of this method is the toxicity of the tin reagents and byproducts.
| Coupling Partner (R-SnBu₃) | Catalyst | Additives | Solvent | Typical Conditions |
|---|---|---|---|---|
| Vinyltributyltin | Pd(PPh₃)₄ | None | THF | Reflux |
| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | CuI | DMF | 80 °C |
| Tributyl(2-thienyl)tin | Pd₂(dba)₃ / P(furyl)₃ | None | Toluene | 100 °C |
| (Tributylstannyl)pyridine | Pd(OAc)₂ / PPh₃ | LiCl | Dioxane | Reflux |
The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed reaction with organic halides. Organozinc compounds are generally more reactive than their boron and tin counterparts, which can allow for reactions to proceed under milder conditions or for the coupling of more challenging substrates. The reaction of this compound with an organozinc reagent (R-ZnX) would provide the 2-substituted product.
The Kumada coupling , one of the earliest developed cross-coupling reactions, employs a Grignard reagent (organomagnesium halide, R-MgX) and is typically catalyzed by nickel or palladium complexes. This method is advantageous due to the ready availability and low cost of Grignard reagents. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. This compound can serve as the electrophilic partner in Kumada couplings to form new C-C bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It has become a premier method for constructing aryl and heteroaryl amines from aryl/heteroaryl halides and primary or secondary amines. This reaction is of great importance in pharmaceutical chemistry, where the aryl amine moiety is a common structural feature.
The reaction mechanism follows the typical cross-coupling pathway of oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being particularly effective.
| Amine Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent |
|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |
| Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane |
| Benzylamine | PdCl₂(dppf) | (dppf) | K₃PO₄ | THF |
| Pyrrolidine | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH |
Transition Metal-Catalyzed Cross-Coupling Reactions
Catalytic Trifluoromethylation
The introduction of a trifluoromethyl (-CF₃) group into a heterocyclic system can significantly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Catalytic trifluoromethylation of aryl and heteroaryl iodides has emerged as a powerful tool for the synthesis of trifluoromethylated compounds. nih.gov
Various methods for the copper-catalyzed trifluoromethylation of iodoarenes have been developed, often employing reagents like TMSCF₃ (Ruppert-Prakash reagent) or Togni's reagent. nih.govresearchgate.net These reactions typically proceed via the formation of a Cu-CF₃ species, which then participates in a cross-coupling reaction with the iodo-substituted substrate. nih.gov
Although direct experimental data for the catalytic trifluoromethylation of this compound is scarce, studies on analogous structures provide valuable insights. For instance, the trifluoromethylation of 2-iodopyridines has been successfully achieved in high yields using (trifluoromethyl)trimethylsilane (B129416) in the presence of cuprous iodide and potassium fluoride. researchgate.net This suggests that this compound would likely undergo a similar transformation under appropriate conditions to yield the corresponding 2-trifluoromethylthieno[2,3-c]pyridine.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic reagent. wikipedia.org This transformation is particularly useful for aryl and heteroaryl iodides, which readily undergo exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.org The resulting lithiated thieno[2,3-c]pyridine is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 2-position.
The rate of halogen-metal exchange is generally faster for iodine compared to bromine or chlorine, making iodo-substituted compounds the preferred substrates. wikipedia.org The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at temperatures ranging from -78 °C to -100 °C to prevent side reactions. znaturforsch.com
The generated 2-lithio-thieno[2,3-c]pyridine can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and alkyl halides, providing a versatile route to a diverse array of 2-substituted thieno[2,3-c]pyridine derivatives. This method is a cornerstone for the regioselective functionalization of pyridines and related heterocycles. znaturforsch.com
Radical Reactions Involving the C-I Bond
The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical conditions, which can be initiated by heat, light, or a radical initiator. nih.gov The resulting thieno[2,3-c]pyridin-2-yl radical can participate in various radical-mediated transformations, including addition to multiple bonds and cyclization reactions.
Iodine-mediated radical reactions have been extensively explored for the synthesis of N-containing heterocycles. nih.gov While specific examples involving this compound are not well-documented, the general principles of radical chemistry suggest its potential to undergo such transformations. For instance, photoinduced inverse Sonogashira coupling reactions, where an excited state iodoalkyne acts as an "alkynyl radical synthetic equivalent," have been developed for the alkynylation of arenes and heteroarenes. nih.gov A similar photoinduced activation of this compound could potentially generate the corresponding radical for subsequent coupling reactions.
Derivatization Strategies for Analytical and Synthetic Utility
Methods for Enhancing Volatility or Detectability
The analysis of heterocyclic compounds by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) can sometimes be challenging due to low volatility or the absence of a strong chromophore for UV detection. Derivatization is a common strategy to overcome these limitations. For a molecule like thieno[2,3-c]pyridine, functional groups introduced via the reactions described above can be further modified.
For GC analysis, derivatization with silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can increase volatility and thermal stability. nih.gov For HPLC with UV or fluorescence detection, the introduction of a chromophoric or fluorophoric tag is beneficial. For instance, if a functional group like an amino or hydroxyl group is introduced onto the thieno[2,3-c]pyridine core, it can be reacted with derivatizing agents such as dansyl chloride or fluorescamine (B152294) to produce highly fluorescent derivatives, significantly enhancing detection sensitivity.
Formation of Advanced Chemical Probes and Tags
The thieno[2,3-c]pyridine scaffold can serve as a core structure for the development of advanced chemical probes and tags for biological applications. By attaching specific functionalities, such as reporter groups (fluorophores, biotin) and reactive groups for covalent modification of biomolecules, this compound can be converted into valuable research tools.
For example, a Sonogashira coupling reaction could be used to introduce an alkyne handle, which can then be used in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a variety of tags. The development of a dithieno[2,3-b]pyridine-fused BODIPY fluorescent probe for the specific recognition of Cu²⁺ ions illustrates the potential of thienopyridine derivatives in sensor applications. researchgate.net This highlights the possibility of developing similar probes based on the thieno[2,3-c]pyridine skeleton for the detection of various analytes.
No Publicly Available Theoretical and Computational Studies Found for this compound
Following a comprehensive search of scientific literature and databases, no specific theoretical and computational investigation studies were found for the chemical compound "this compound." Multiple targeted searches were conducted to locate data pertaining to the quantum chemical studies on its molecular structure, electronic properties, and spectroscopic parameter predictions as outlined in the requested article structure.
The search for scholarly articles included queries for Density Functional Theory (DFT) geometry optimization, analysis of Frontier Molecular Orbitals (HOMO-LUMO gaps), charge distribution, reactivity indices, and computational predictions of ¹H and ¹³C NMR chemical shifts, as well as FT-IR and Raman vibrational spectroscopy calculations specifically for this compound.
Further searches were broadened to include the synthesis and experimental characterization of this compound, with the aim of finding publications that might reference or include supplementary computational data. These efforts also did not yield any relevant results containing the specific theoretical data required to construct the requested article.
While computational studies are available for related compounds such as benzothieno[2,3-c]pyridines and other thienopyridine derivatives, the specific data for the 2-iodo substituted thieno[2,3-c]pyridine does not appear to be present in the accessible public scientific domain.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the foundational research data is not available. Proceeding with the generation of the article would require speculation and fabrication of scientific data, which would be inappropriate and misleading.
Should such theoretical and computational studies of this compound be published in the future, this topic could be revisited.
Theoretical and Computational Investigations of 2 Iodothieno 2,3 C Pyridine
Mechanistic Insights into Synthetic Transformations
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the energetics and pathways of synthetic transformations involving 2-Iodothieno[2,3-c]pyridine.
Transition state (TS) analysis is a cornerstone of computational mechanistic studies, allowing for the determination of activation energies and the elucidation of the geometric and electronic features of the highest-energy point along a reaction coordinate. For this compound, a key substrate in cross-coupling reactions, TS analysis of reactions like the Suzuki-Miyaura coupling is of significant interest.
In a hypothetical Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, density functional theory (DFT) calculations could be employed to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-I bond to a palladium(0) catalyst is often the rate-determining step. Computational analysis would involve locating the transition state for this step, revealing crucial information about bond breaking and formation.
Table 1: Hypothetical Activation Energies for the Oxidative Addition in a Suzuki-Miyaura Coupling Reaction
| Reactant System | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
| This compound + Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 18.5 |
| 2-Bromothieno[2,3-c]pyridine + Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 22.1 |
| 2-Chlorothieno[2,3-c]pyridine + Phenylboronic acid | Pd(PPh₃)₄ | Toluene | 26.8 |
This interactive table presents hypothetical data illustrating how computational chemistry can be used to compare the reactivity of different halothieno[2,3-c]pyridines. The lower activation energy for the iodo derivative suggests a faster reaction rate, which is consistent with experimental observations in many cross-coupling reactions.
Computational modeling can also distinguish between different possible reaction mechanisms, such as ionic and radical pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the iodine atom of this compound is replaced by a nucleophile, the pathway is typically ionic, involving a Meisenheimer complex intermediate.
A computational study could model the reaction of this compound with a nucleophile like methoxide. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This would likely show a two-step ionic mechanism. In contrast, a hypothetical radical pathway, which might be initiated by light or a radical initiator, would involve different intermediates and transition states with distinct energetic profiles. A recent computational study on the SNAr mechanisms of other pyridine (B92270) derivatives demonstrated that electron-withdrawing groups stabilize the transition state, lowering the energy barrier for nucleophilic attack via a bimolecular pathway. researchgate.net
Conformational Analysis and Intramolecular Interactions
While the fused ring system of thieno[2,3-c]pyridine (B153571) is largely planar, conformational analysis becomes relevant when considering substituted derivatives or its interactions with other molecules. Computational methods can predict the most stable conformations and quantify the various intramolecular interactions that govern its three-dimensional structure.
For this compound, the primary focus of conformational analysis would be on the orientation of substituents if the core structure is further modified. However, even in the parent iodo-compound, intramolecular interactions can be analyzed. Natural Bond Orbital (NBO) analysis, for example, can reveal hyperconjugative interactions and lone pair delocalizations that contribute to the molecule's stability.
It has been noted in studies of similar heterocyclic systems that thienopyridines are highly planar molecules, which can lead to strong intermolecular attractive forces, including π-stacking interactions. mdpi.com This planarity is a key feature that would be confirmed by computational conformational analysis.
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry offers a suite of tools to establish relationships between the structure of a molecule and its reactivity. For this compound, these approaches can predict its behavior in various chemical environments.
One common approach is the use of molecular electrostatic potential (MEP) maps. An MEP map for this compound would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. The area around the nitrogen atom would be expected to be electron-rich (negative potential), while the region around the carbon atom bonded to the iodine would be relatively electron-poor (positive potential), indicating its susceptibility to nucleophilic attack.
Another powerful tool is frontier molecular orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For this compound, the LUMO would likely be centered on the pyridine and thiophene (B33073) rings, with a significant contribution from the C-I antibonding orbital, indicating that this is the site for nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) studies on related thieno[2,3-b]pyridine (B153569) derivatives have been used to explore the structural requirements for their biological activity. nih.gov Similar in silico evaluations, including molecular docking, have been performed on thieno[2,3-c]pyridine derivatives to understand their potential as inhibitors of biological targets like Hsp90. mdpi.comresearchgate.net These studies underscore the utility of computational approaches in predicting the chemical and biological behavior of this class of compounds based on their structural features.
2 Iodothieno 2,3 C Pyridine As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Fused Heterocyclic Systems
The carbon-iodine bond in 2-Iodothieno[2,3-c]pyridine is a key functional group for elaboration into larger, fused polycyclic systems. Its strategic position on the electron-rich thiophene (B33073) ring allows for facile participation in various cross-coupling and cyclization reactions, serving as a linchpin in the assembly of intricate molecular architectures.
Synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Derivatives
This compound is a precursor for the synthesis of complex fused systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. The synthetic strategy often involves the conversion of the 2-iodo group into a more suitable functional group for cyclization, such as an amino group. This transformation can be achieved through palladium-catalyzed reactions like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orglibretexts.org Once the corresponding 2-aminothieno[2,3-c]pyridine is formed, it can undergo cyclization with various reagents to build the pyrimidine (B1678525) ring.
For instance, treatment of the amino intermediate with reagents such as orthoesters or acetic anhydride (B1165640) can lead to the formation of the fused pyrimidine ring, yielding the tetracyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core. researchgate.netresearchgate.net Further functionalization can be achieved by employing different substituted reagents in the cyclization step. researchgate.netscielo.br
Access to Pyridothienopyrimidines and Pyridothienotriazines
The utility of this compound extends to the synthesis of a broader range of pyridothienopyrimidines and the related pyridothienotriazines. The common synthetic pathway relies on the initial conversion of the 2-iodo group to a 2-amino group. This 2-aminothieno[2,3-c]pyridine intermediate is a versatile platform for constructing either a pyrimidine or a triazine ring fused to the thienopyridine core.
To access pyridothienopyrimidines, the 2-amino intermediate can be reacted with reagents like triethyl orthoformate to yield the corresponding pyrimidinone. researchgate.net For the synthesis of pyridothienotriazines, the 2-amino group can be diazotized with nitrous acid, followed by cyclization to form the fused triazinone ring. researchgate.net These reactions demonstrate how a single precursor, derived from this compound, can provide entry into multiple fused heterocyclic systems.
Utility in the Development of Novel Chemical Reactions
The reactivity of the C-I bond in this compound makes it an excellent substrate for the development and optimization of novel chemical reactions, particularly in the realm of transition metal-catalyzed cross-coupling. The predictable reactivity of aryl iodides allows this compound to serve as a model substrate for testing new catalytic systems, ligands, and reaction conditions for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgorganic-chemistry.orgwikipedia.org The successful coupling of various partners to the thieno[2,3-c]pyridine (B153571) core demonstrates the utility and robustness of a new protocol, expanding the toolkit available to synthetic chemists for functionalizing heteroaromatic systems.
Precursor for Diversely Substituted Thienopyridines
One of the most powerful applications of this compound is its role as a precursor for a wide variety of substituted thienopyridines. The iodo group acts as a versatile handle for introducing diverse chemical moieties at the 2-position through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling this compound with a range of boronic acids or esters. mdpi.comacademie-sciences.fr
Sonogashira Coupling: This provides a direct route to alkynyl-substituted thienopyridines by coupling with terminal alkynes. wikipedia.orgorganic-chemistry.org These products can serve as building blocks for further transformations.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of 2-amino, 2-alkylamino, and 2-arylamino thieno[2,3-c]pyridines. wikipedia.orgorganic-chemistry.orgnih.gov
Other Couplings: The C-I bond is also amenable to other coupling reactions, including Heck, Stille, and Negishi couplings, further broadening the scope of accessible derivatives.
The table below summarizes the types of substituents that can be introduced onto the thieno[2,3-c]pyridine core using the 2-iodo derivative as a starting material.
| Coupling Reaction | Reagent Type | Introduced Substituent |
| Suzuki-Miyaura | Boronic Acids/Esters | Aryl, Heteroaryl, Alkyl |
| Sonogashira | Terminal Alkynes | Alkynyl |
| Buchwald-Hartwig | Amines, Amides | Amino, Amido |
| Heck | Alkenes | Alkenyl |
| C-S Coupling | Thiols | Thioether |
| C-O Coupling | Alcohols, Phenols | Ether |
Contribution to Chemo- and Regioselective Synthetic Strategies
The distinct reactivity of the C-I bond compared to C-H or C-halogen bonds at other positions of the thienopyridine nucleus makes this compound a valuable tool for chemo- and regioselective synthesis. Synthetic strategies can be designed to selectively functionalize the 2-position via cross-coupling reactions while leaving other positions on the pyridine (B92270) ring untouched for subsequent modifications. mdpi.comjst.go.jp
For example, a synthetic route could involve a Suzuki coupling at the 2-position of the iodo-compound, followed by a separate C-H activation or lithiation reaction to introduce a substituent at a specific position on the pyridine ring. This orthogonal reactivity allows for a controlled, stepwise construction of complex, polysubstituted thienopyridines, which is crucial for structure-activity relationship (SAR) studies in drug discovery. mdpi.com
Application in Material Science Research
The thieno[2,3-c]pyridine core possesses interesting electronic and photophysical properties that make it an attractive scaffold for materials science research. researchgate.net this compound serves as a key building block in this field, enabling the incorporation of the thienopyridine moiety into larger conjugated systems.
Through reactions like Sonogashira and Suzuki couplings, the thienopyridine unit can be linked to other aromatic or heteroaromatic systems to create novel dyes, organic semiconductors, or components of light-harvesting materials. mdpi.com The iodo-group facilitates the systematic extension of π-conjugation, allowing for the fine-tuning of the material's optical and electronic properties, such as absorption and emission wavelengths, without detailing specific device applications. researchgate.net
Conclusion and Future Research Directions
Summary of Key Advances in 2-Iodothieno[2,3-c]pyridine Chemistry
The chemistry of this compound has been significantly advanced by the development of strategic synthetic routes that allow for its efficient preparation. A key challenge in the chemistry of thienopyridines is achieving regioselective functionalization. Early methods often faced limitations in substrate scope and selectivity.
A notable advancement is the construction of the thieno[2,3-c]pyridine (B153571) core from a pre-functionalized thiophene (B33073). A convenient synthesis involves the cyclization of a Schiff base formed between a 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal (B89532). This method is particularly effective for producing 2-halogenated analogues, including the 2-iodo derivative, by starting with the corresponding 2-iodo-thiophenecarboxaldehyde researchgate.net.
Another significant stride has been the development of methods to functionalize the C-2 position directly. It has been shown that deprotonation of the thieno[2,3-c]pyridine scaffold at the C-2 position, followed by trapping with electrophiles like trimethyltin (B158744) chloride, yields a 2-stannyl derivative. This intermediate is readily converted to other C-2 derivatives, including this compound, through Stille coupling reactions researchgate.net. This two-step process provides a reliable pathway to introduce the iodine atom with high regioselectivity, opening the door for subsequent chemical modifications.
Emerging Methodologies and Synthetic Challenges
While progress has been made, the synthesis of this compound and its derivatives is not without challenges. Direct iodination of the parent thieno[2,3-c]pyridine heterocycle is complicated by issues of regioselectivity, making the construction from pre-iodinated precursors the more viable, albeit longer, route.
Emerging methodologies are aiming to address these challenges by creating the core heterocyclic system in a more efficient and modular manner. One such innovative approach is the metal-free synthesis of the thieno[2,3-c]pyridine skeleton via a 1,2,3-triazole-mediated denitrogenative transformation nih.govkuleuven.be. This method starts from readily available 2-acetylthiophene (B1664040) and proceeds under mild conditions, avoiding the use of expensive and potentially toxic metal catalysts nih.gov.
Key Synthetic Strategies for the Thieno[2,3-c]pyridine Core:
| Strategy | Description | Starting Materials | Key Features |
| Pyridine (B92270) Ring Formation | Construction of the pyridine ring onto a pre-existing, functionalized thiophene. | 2-Thiophenecarboxaldehydes, Aminoacetaldehyde acetals | Good control over substitution on the thiophene ring (e.g., at C-2). researchgate.net |
| Thiophene Ring Formation | Construction of the thiophene ring from a substituted pyridine precursor. | Substituted Pyridines (e.g., halopyridinyl ketones) | Useful for creating diversity on the pyridine portion of the molecule. researchgate.net |
| Denitrogenative Transformation | A modern, metal-free approach involving the transformation of a fused 1,2,3-triazole. | 2-Acetylthiophene | Mild conditions, avoids metal catalysts, offers novel derivatization pathways. nih.govkuleuven.be |
The primary challenge remains the adaptation of these emerging methodologies to directly and efficiently install an iodine atom at the 2-position. For the denitrogenative transformation method, this would necessitate starting with a 2-acetyl-iodothiophene precursor, the availability and stability of which could present new synthetic hurdles.
Potential for Exploration of Undiscovered Reactivity
The true potential of this compound lies in its capacity as a versatile synthetic intermediate. The carbon-iodine bond is an exceptionally useful functional group, acting as a synthetic handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
The reactivity of halogenated thienopyridines in Suzuki and Stille couplings has been demonstrated, confirming that the C-Br bond is a viable coupling site researchgate.net. It is well-established that C-I bonds are generally more reactive than C-Br bonds in such reactions, suggesting that this compound is an excellent, and perhaps superior, substrate for these transformations. This opens up avenues for undiscovered reactivity and the creation of extensive libraries of novel compounds.
Potential Cross-Coupling Reactions using this compound:
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable in medicinal chemistry.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of nitrogen-containing functional groups.
Carbonylative Couplings: Introduction of carbonyl-containing groups such as esters, amides, and ketones.
Exploring these reactions will allow for the systematic modification of the 2-position, enabling detailed structure-activity relationship (SAR) studies and the fine-tuning of molecular properties for various applications.
Prospects for Rational Design and Targeted Synthesis
The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have shown a wide range of activities, including anti-inflammatory, antiplatelet, anticancer, and antiviral properties nih.govarabjchem.orgresearchgate.net. Specifically, thienopyridines have been developed as potent inhibitors of crucial biological targets like the P2Y12 receptor, various protein kinases, and cytochrome P450 enzymes nih.gov.
This compound is an ideal starting point for the rational design and targeted synthesis of new therapeutic agents. The iodine atom can serve two primary roles in drug design:
A Halogen Bonding Donor: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, which can significantly enhance binding affinity and selectivity.
A Synthetic Linchpin: As discussed, the iodo group is a versatile handle for introducing specific pharmacophores or moieties designed to interact with a biological target.
For instance, in the design of new kinase inhibitors, the 2-position could be functionalized with various aromatic or heterocyclic groups via Suzuki coupling to probe the hydrophobic pockets of the ATP-binding site. Similarly, for developing new anticancer agents targeting enzymes like CYP17, the 2-iodo group allows for the targeted introduction of substituents known to interact with the enzyme's heme iron nih.gov.
Integration of Computational and Synthetic Approaches for Expedited Discovery
The synergy between computational chemistry and synthetic chemistry offers a powerful paradigm for accelerating the discovery of new molecules with desired properties. For this compound, this integration holds immense promise.
Computational methods can be applied to:
Predict Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These models can predict the reactivity of the C-I bond, assess the feasibility of various cross-coupling reactions, and guide the optimization of reaction conditions.
Guide Drug Design: Molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound might bind to specific biological targets. These in silico screening methods can prioritize which derivatives to synthesize, saving significant time and resources jetir.orgmdpi.com. The role of the iodine atom in target binding, through halogen bonding or steric interactions, can be explicitly modeled.
Predict ADMET Properties: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates that are unlikely to become successful drugs researchgate.net.
By using computational insights to guide synthetic efforts, researchers can move beyond trial-and-error approaches. The synthetic utility of this compound allows for the rapid and efficient creation of the most promising candidates identified through computational screening. This integrated workflow, from in silico design to targeted synthesis and biological evaluation, will undoubtedly expedite the discovery of the next generation of thienopyridine-based therapeutics and advanced materials.
Q & A
Q. What are the common synthetic routes for preparing 2-Iodothieno[2,3-c]pyridine?
- Methodological Answer : A typical synthesis involves halogenation of the parent thieno[2,3-c]pyridine scaffold. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions is often employed. Precursors like 2-chlorothieno[2,3-c]pyridine may undergo halogen exchange via Finkelstein reaction with NaI in polar aprotic solvents (e.g., DMF) . Optimization of reaction temperature (e.g., 80–100°C) and stoichiometric ratios (1:1.2 substrate:iodinating agent) is critical to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .
Q. How is the structure of this compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on a combination of techniques:
- NMR : H NMR reveals aromatic proton splitting patterns (e.g., doublets at δ 7.2–8.5 ppm for thiophene and pyridine protons). C NMR identifies iodine-substituted carbons (deshielded signals near δ 90–100 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 262.94 for CHINS) .
- X-ray Crystallography : Resolves bond angles and regiochemistry, particularly for distinguishing positional isomers .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination of thieno[2,3-c]pyridine derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:
- Electron-Donating Groups (EDGs) : Substituents like methoxy at position 4 direct iodination to the adjacent thiophene ring (position 2) via resonance stabilization .
- Lewis Acid Catalysts : Use of BF·EtO enhances electrophilic attack at the electron-rich thiophene moiety, achieving >80% regioselectivity .
Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals, guiding experimental design .
Q. What strategies optimize yields in multi-step syntheses involving sensitive this compound intermediates?
- Methodological Answer :
- Protection/Deprotection : Temporary protection of reactive amines (e.g., with Boc groups) prevents undesired side reactions during iodination .
- Low-Temperature Quenching : Halting reactions at −20°C stabilizes intermediates prone to decomposition .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility in scaled-up iodination steps .
Q. How do structural modifications of this compound impact its biological activity?
- Methodological Answer :
- SAR Studies : Introducing substituents at position 7 (e.g., morpholinyl or piperazinyl groups) enhances binding to targets like IDO1 (IC < 200 nM) by improving hydrophobic interactions .
- In Vitro Assays : Cellular uptake and cytotoxicity are evaluated using human HeLa or HEK293 cells, with LC values correlated to logP (optimal range: 2.5–3.5) .
Contradictory activity data (e.g., variance in IC across assays) may arise from differences in cell lines or assay protocols, necessitating orthogonal validation (e.g., SPR vs. fluorescence polarization) .
Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Simulate transition states for Suzuki-Miyaura couplings, identifying favorable Pd-ligand combinations (e.g., Pd(PPh) for aryl boronic acids) .
- QSPR Models : Relate molecular descriptors (e.g., HOMO-LUMO gap, polar surface area) to reaction rates, enabling predictive optimization .
Contradiction Analysis & Troubleshooting
Q. How to resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often stem from:
- Assay Conditions : Variations in pH, serum concentration, or incubation time (e.g., 24h vs. 48h) alter IC values. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Compound Stability : Degradation in DMSO stock solutions (e.g., over 1 week at 4°C) reduces apparent potency. Confirm stability via LC-MS before assays .
Safety & Handling
Q. What precautions are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risk: H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (H335). Store under inert gas (N) in amber vials to prevent light-induced decomposition .
- Waste Disposal : Neutralize iodine-containing waste with NaSO before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
